molecular formula C23H22N6O3 B12420096 PI3K-IN-34

PI3K-IN-34

Cat. No.: B12420096
M. Wt: 430.5 g/mol
InChI Key: AOESDOSNOQSBDO-MFKUBSTISA-N
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Description

PI3K-IN-34 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) family, which plays a crucial role in cellular signaling pathways. The PI3K family is involved in various cellular processes, including cell growth, division, migration, and survival. Aberrant activation of the PI3K signaling pathway is often associated with cancer progression, making PI3K inhibitors a significant focus in oncology research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PI3K-IN-34 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process often requires optimization of reaction conditions, purification methods, and quality control measures to ensure the compound meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Scientific Research Applications

PI3K-IN-34 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PI3K signaling pathway and its role in cellular processes. In biology, this compound is used to investigate the molecular mechanisms underlying cancer progression and to identify potential therapeutic targets .

In medicine, this compound is being explored as a potential treatment for various cancers, including breast cancer and hematologic malignancies. Its ability to selectively inhibit PI3K activity makes it a promising candidate for targeted cancer therapy . Additionally, this compound has applications in the pharmaceutical industry, where it is used in drug discovery and development to identify new therapeutic agents .

Mechanism of Action

PI3K-IN-34 exerts its effects by inhibiting the activity of the PI3K enzyme, which is involved in the phosphorylation of phosphatidylinositol lipids. This inhibition disrupts the PI3K signaling pathway, leading to decreased cell growth, division, and survival. The molecular targets of this compound include the catalytic subunits of PI3K, which are responsible for its enzymatic activity .

The inhibition of PI3K activity by this compound also affects downstream signaling pathways, such as the AKT and mammalian target of rapamycin (mTOR) pathways, which play critical roles in cellular metabolism and survival. By targeting these pathways, this compound can effectively inhibit tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds: Several other PI3K inhibitors are similar to PI3K-IN-34, including alpelisib, taselisib, and idelalisib. These compounds also target the PI3K signaling pathway and are used in cancer research and therapy .

Uniqueness: this compound is unique in its selectivity and potency as a PI3K inhibitor. It has been shown to have a higher therapeutic index compared to other PI3K inhibitors, meaning it can effectively inhibit PI3K activity with fewer side effects. This makes this compound a promising candidate for further development as a targeted cancer therapy .

Properties

Molecular Formula

C23H22N6O3

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-4-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C23H22N6O3/c1-31-19-7-5-17(6-8-19)21-20(14-24)22(29-9-11-32-12-10-29)27-23(26-21)28-25-15-16-3-2-4-18(30)13-16/h2-8,13,15,30H,9-12H2,1H3,(H,26,27,28)/b25-15+

InChI Key

AOESDOSNOQSBDO-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N/N=C/C3=CC(=CC=C3)O)N4CCOCC4)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)NN=CC3=CC(=CC=C3)O)N4CCOCC4)C#N

Origin of Product

United States

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